Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield alcohols or hydrocarbons.
Scientific Research Applications
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- include:
Phenol, 2-methoxy-4-methyl-: Known for its use in flavoring and fragrance industries.
Phenol, 2-methoxy-4-(methoxymethyl)-: Used in various chemical synthesis applications.
Phenol, 4-(ethoxymethyl)-2-methoxy-: Another related compound with applications in organic synthesis.
Uniqueness
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- is unique due to its specific functional groups and the resulting chemical properties. Its phenylsulfonylmethyl group provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- (CAS No. 59770-86-4), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a phenylsulfonylmethyl group attached to a phenolic structure. This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and antimicrobial applications.
1. Anti-inflammatory Activity
Research indicates that phenolic compounds, including derivatives like phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]-, exhibit significant anti-inflammatory properties. A study on related compounds showed that they effectively inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) in macrophage cell lines (RAW264.7) when stimulated with lipopolysaccharides (LPS) .
Table 1: Inhibition of Pro-inflammatory Mediators
Compound | Target Mediators | Inhibition (%) |
---|---|---|
2-Methoxy-4-vinylphenol | NO, PGE2, iNOS, COX-2 | Up to 75% |
Phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- | TBD | TBD |
The exact inhibition percentages for phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- remain to be fully characterized in direct studies.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Similar phenolic compounds have demonstrated activity against various bacterial strains, suggesting that phenol, 2-methoxy-4-[(phenylsulfonyl)methyl]- may possess similar properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activity of phenol derivatives typically involves several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes by binding to their active sites.
- Blocking Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK that are crucial in inflammation .
Study on Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of related compounds, it was found that the suppression of NF-kB translocation into the nucleus was a significant mechanism by which these compounds exerted their effects. The study utilized western blot analysis and immunostaining techniques to confirm the inhibition of key inflammatory markers .
Antioxidant Activity Assessment
Another aspect explored was the antioxidant potential of related derivatives. The DPPH assay indicated that certain methoxy-substituted phenols exhibited strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
Properties
CAS No. |
59770-86-4 |
---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-2-methoxyphenol |
InChI |
InChI=1S/C14H14O4S/c1-18-14-9-11(7-8-13(14)15)10-19(16,17)12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
LDGPDRCGVLDTRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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